5-ethyl-4,5-dihydro-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
219524-88-6 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
5-ethyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C5H10N2/c1-2-5-3-4-6-7-5/h4-5,7H,2-3H2,1H3 |
InChI Key |
RHYLDYHNTARSRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC=NN1 |
Purity |
95 |
Origin of Product |
United States |
Methodological & Application
Reagents for hydrazine hydrate cyclization of alpha,beta-unsaturated ketones
Application Note: Optimized Cyclization of
Executive Summary
The cyclization of
This guide moves beyond basic textbook descriptions to provide a robust, failure-mode-analyzed approach to the synthesis. We focus on the chemoselective control between 1,2-addition (yielding hydrazones) and 1,4-addition (Michael addition), and the subsequent 5-exo-trig cyclization that forms the pharmacophore.
Mechanistic Insight & Reaction Logic
To optimize this reaction, one must understand the competition between kinetic and thermodynamic control. The reaction of hydrazine with an enone (
The Pathway to Pyrazolines
-
Nucleophilic Attack (1,2-Addition): The hydrazine nitrogen attacks the carbonyl carbon, forming a hydrazone intermediate. This is reversible.
-
Cyclization (5-exo-trig): The terminal nitrogen of the hydrazone attacks the
-carbon of the alkene. This step is driven by the formation of the stable 5-membered ring. -
Tautomerization: The resulting species tautomerizes to the stable 2-pyrazoline.
-
Aromatization (Optional): In the presence of oxidants or prolonged heating in air, the 2-pyrazoline loses hydrogen to form a fully aromatic pyrazole.
Visualizing the Pathway
The following diagram illustrates the critical decision points in the reaction mechanism.
Figure 1: Mechanistic pathway from Chalcone to Pyrazole. The stability of the Hydrazone intermediate is the key determinant of yield.
Reagent Selection Guide
The choice of solvent and catalyst dictates the reaction rate and the oxidation state of the final product.
| Reagent Class | Specific Reagent | Role & Mechanism | Recommended For |
| Solvent/Catalyst | Glacial Acetic Acid | Dual Role: Solubilizes the chalcone and protonates the carbonyl oxygen, increasing electrophilicity. Promotes dehydration of the intermediate carbinolamine. | Standard Protocol. Best for high yields of 2-pyrazolines. |
| Solvent | Ethanol (Abs.) | Protic solvent that stabilizes the transition state via H-bonding. Requires an external catalyst (HCl or AcOH) for rapid conversion. | Green chemistry; when product precipitation is desired. |
| Catalyst | Sodium Acetate | Buffers the reaction when using hydrazine hydrochloride salts. Prevents protonation of the attacking hydrazine nitrogen.[1] | Acid-sensitive substrates. |
| Green Medium | PEG-400 | Acts as a phase transfer catalyst and solvent. Enhances rate via H-bonding activation of hydrazine. | Solvent-free / Green protocols.[2] |
| Oxidant | Iodine ( | Promotes the oxidative dehydrogenation of pyrazolines to pyrazoles in situ. | Direct synthesis of aromatic Pyrazoles . |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Acetic Acid Reflux)
Best for: High purity synthesis of 2-pyrazolines from stable chalcones.
Reagents:
-
Hydrazine Hydrate (80% or 99%, 2.0 - 2.5 mmol)
-
Glacial Acetic Acid (10 mL)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the chalcone in 10 mL of Glacial Acetic Acid. Stir until fully dissolved.
-
Note: If the chalcone is not soluble at RT, gently warm the flask.
-
-
Addition: Add 2.5 mmol of Hydrazine Hydrate dropwise.
-
Caution: Exothermic reaction. Add slowly to prevent "bumping."
-
-
Reflux: Attach a reflux condenser and heat the mixture to 80–90°C (oil bath temperature) for 4–6 hours.
-
Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting chalcone spot (high
) should disappear, replaced by a fluorescent pyrazoline spot.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour the contents into 50 mL of crushed ice-water with vigorous stirring.
-
Isolation: The product typically precipitates as a solid. Filter via vacuum filtration. Wash the cake with cold water (
mL) to remove excess acid. -
Purification: Recrystallize from Ethanol (95%).
Self-Validation Check: The product should be a solid. If an oil forms, the cyclization may be incomplete, or the acetic acid was not fully removed.
Protocol B: Microwave-Assisted Green Synthesis
Best for: Rapid library generation, high throughput, and difficult substrates.
Reagents:
-
Hydrazine Hydrate (2.0 mmol)
-
Ethanol (3 mL)
-
Glacial Acetic Acid (5 drops - Catalytic amount)
Procedure:
-
Preparation: In a microwave-safe process vial (10 mL), combine the chalcone, hydrazine hydrate, and ethanol. Add 5 drops of glacial acetic acid.
-
Irradiation: Cap the vial. Irradiate at 140 Watts (or 80°C constant temp) for 3–5 minutes.
-
Safety: Do not use domestic microwaves. Use a dedicated reactor (e.g., Biotage or CEM) with pressure sensing.
-
-
Quench: Pour the reaction mixture onto crushed ice.
-
Isolation: Filter the precipitate. Yields are typically 10-15% higher than Protocol A due to minimized side reactions.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield / Sticky Oil | Incomplete Cyclization (Hydrazone remains) | Increase reflux time. Ensure Acetic Acid is "Glacial" (water-free). Add more Hydrazine (it can evaporate). |
| Azine Formation | Hydrazine acting as a linker between two ketones | Use a large excess of Hydrazine (2.5 - 4 equiv). Add Hydrazine to the ketone, not vice versa. |
| Aromatization Unwanted | Oxidation of Pyrazoline to Pyrazole | Perform reaction under Nitrogen ( |
| Substrate Decomposition | Acid Sensitivity | Switch to Protocol B (Microwave) with Ethanol solvent and only catalytic AcOH, or use Pyridine as solvent. |
References
-
Mechanism & Kinetics: Hoz, A., et al. "The mechanism of the reaction of hydrazines with
-unsaturated carbonyl compounds." Tetrahedron, 2021. -
Microwave Protocol: Jasril, J., et al. "Microwave Assisted Synthesis and Evaluation of Toxicity... of Pyrazoline Derivatives." ResearchGate, 2017.
-
Green Chemistry (PEG-400): Banerjee, S., et al. "Green synthesis of 2-pyrazolines via the condensation of chalcone derivatives...[5] in PEG-400." ResearchGate, 2023.
-
General Protocols: BenchChem Application Notes. "Synthesis of Pyrazoline Derivatives from Chalcones."
-
Solvent Effects: Solankee, A. "Synthesis of Pyrazoline Derivatives from Chalcones." Academia.edu.
Sources
Application Note: In Vitro Antibacterial Characterization of Pyrazoline Derivatives
Executive Summary & Scientific Context
Pyrazoline derivatives (five-membered heterocyclic rings containing two adjacent nitrogen atoms) represent a privileged scaffold in medicinal chemistry due to their electron-rich nature and structural rigidity.[1][2] In the context of the antimicrobial resistance (AMR) crisis, pyrazolines have emerged as potent antibacterial agents, often exhibiting dual mechanisms of action: DNA gyrase inhibition (mimicking quinolones) and bacterial membrane disruption .
However, the physicochemical properties of pyrazolines—specifically their high lipophilicity and potential for intrinsic coloration (yellow/orange)—pose unique challenges in standard assay readouts. This guide provides optimized protocols that circumvent these artifacts, ensuring data integrity and reproducibility.
Pre-Assay Considerations: The "Pyrazoline Challenge"
Solubility and Solvent Effects
Most synthetic pyrazolines are hydrophobic. Improper solubilization leads to microprecipitation in aqueous broth, which mimics bacterial growth (turbidity) in optical density readings.
-
Solvent Standard: Dissolve stock compounds in 100% DMSO (Dimethyl sulfoxide).
-
The "1% Rule": The final concentration of DMSO in the bacterial assay well must not exceed 1% (v/v). Higher concentrations can be toxic to sensitive strains (e.g., S. aureus), yielding false positives.
-
Validation Step: Always run a "Solvent Control" (media + bacteria + 1% DMSO) to prove the solvent itself is not inhibiting growth.
Optical Interference
Many pyrazolines absorb light in the visible spectrum. Standard OD
-
Solution: Use a metabolic dye (Resazurin) for a colorimetric endpoint rather than a turbidimetric one.
Experimental Workflow
The following diagram outlines the logical progression from synthesis to mechanistic validation.
Figure 1: Strategic workflow for evaluating pyrazoline antibacterials. Note the critical QC step before biological testing to ensure observed activity is not due to impurities.
Protocol 1: Primary Screening (Agar Well Diffusion)
Purpose: Qualitative "Go/No-Go" decision.
Materials
-
Muller-Hinton Agar (MHA) plates.
-
Standardized bacterial suspension (0.5 McFarland,
CFU/mL). -
Sterile cork borer (6 mm).
-
Test Compound (1 mg/mL in DMSO).
-
Positive Control: Ciprofloxacin (1 mg/mL).
Methodology
-
Inoculation: Dip a sterile swab into the 0.5 McFarland bacterial suspension. Streak the entire surface of the MHA plate in three directions to ensure a confluent lawn.
-
Well Creation: Punch 6 mm wells into the agar using the cork borer. Remove the agar plug with a sterile needle.
-
Sealing (Crucial for Pyrazolines): Add 10 µL of molten agar to the bottom of the well to seal it. Reason: Pyrazolines in DMSO can diffuse underneath the agar layer rather than through it, distorting zone sizes.
-
Loading: Add 50-100 µL of the test compound into the well.
-
Incubation: Incubate upright at 37°C for 18-24 hours.
-
Readout: Measure the diameter of the inhibition zone (mm).
Interpretation:
-
Zone > 12 mm: Promising hit.[3] Proceed to MIC.
-
Zone < 10 mm: Low potency or poor diffusion (common with lipophilic pyrazolines). Do not discard immediately; proceed to MIC if structural homology suggests activity.
Protocol 2: Quantitative Potency (Broth Microdilution - MIC)
Purpose: Determine the Minimum Inhibitory Concentration (MIC).[4] Modified with Resazurin for colored compounds.[5]
Materials
-
96-well microtiter plates (U-bottom).[6]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]
-
Resazurin sodium salt (0.015% w/v in sterile PBS).
-
Multichannel pipette.
Plate Setup Diagram
Step-by-Step Methodology
-
Stock Prep: Prepare a 10 mg/mL stock of the pyrazoline in DMSO.
-
Intermediate Dilution: Dilute stock 1:100 in CAMHB to get 100 µg/mL (DMSO is now 1%).
-
Plate Filling: Add 100 µL of CAMHB to columns 2-12.
-
Compound Addition: Add 200 µL of the 100 µg/mL intermediate solution to Column 1.
-
Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix. Repeat down to Column 10.[7] Discard the final 100 µL from Column 10. Column 11 serves as Growth Control (no drug). Column 12 serves as Sterility Control.
-
Inoculation: Add 100 µL of bacterial suspension (diluted to
CFU/mL) to columns 1-11. -
Incubation: 37°C for 18-20 hours.
-
Resazurin Step: Add 30 µL of Resazurin solution to all wells. Incubate for 2-4 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Resazurin reduced to Resorufin by active metabolism).[6]
-
-
Determination: The MIC is the lowest concentration well that remains blue .[8][9]
Protocol 3: Time-Kill Kinetics
Purpose: Determine if the pyrazoline is Bacteriostatic (inhibits growth) or Bactericidal (kills).
Methodology
-
Preparation: Prepare tubes with CAMHB containing the pyrazoline at 1x MIC and 4x MIC . Include a Growth Control (no drug).
-
Inoculum: Add bacteria to a final concentration of
CFU/mL. -
Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Perform 10-fold serial dilutions of the aliquots in saline. Plate 100 µL onto MHA plates.
-
Counting: Incubate plates overnight and count colonies (CFU).
-
Calculation: Plot Log
(CFU/mL) vs. Time.
Analysis Criteria:
-
Bactericidal:
Log reduction (99.9% kill) compared to the initial inoculum.[4][10] -
Bacteriostatic: < 3 Log
reduction.
Protocol 4: Mechanistic Insight (Membrane Integrity)
Purpose: Pyrazolines often disrupt membranes. This assay detects leakage of intracellular DNA/RNA.
Principle
Intact bacterial membranes retain nucleic acids. If the pyrazoline compromises the membrane, DNA/RNA leaks out, increasing absorbance at 260 nm in the supernatant.
Methodology
-
Culture: Grow bacteria to mid-log phase. Centrifuge and wash 2x with PBS (to remove media components that absorb UV).
-
Resuspension: Resuspend pellets in PBS to OD
. -
Treatment: Add pyrazoline (at 2x MIC) to the suspension. Include a Negative Control (PBS + DMSO) and a Positive Control (0.1% SDS or Triton X-100).
-
Incubation: Incubate at 37°C for 2 hours.
-
Filtration/Spin: Centrifuge at 13,000 x g for 5 mins or filter through a 0.22 µm filter to remove bacteria.
-
Measurement: Measure the OD
of the supernatant.
Data Presentation: Normalize results against the Positive Control (100% leakage).
| Compound | Concentration | OD | % Leakage |
| Pyrazoline A | 2x MIC | 0.450 | 45% |
| Pyrazoline B | 2x MIC | 0.120 | 12% |
| Ciprofloxacin | 2x MIC | 0.050 | 5% |
| Triton X-100 | 0.1% | 1.000 | 100% |
Interpretation: Pyrazoline A shows significant membrane disruption, while Pyrazoline B likely acts via an intracellular target (e.g., DNA gyrase).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[11][12] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[12][13] CLSI.[4][10] [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[5] Methods, 42(4), 321-324. [Link]
-
Carson, C. F., Mee, B. J., & Riley, T. V. (2002). Mechanism of action of Melaleuca alternifolia (tea tree) oil on Staphylococcus aureus determined by time-kill, lysis, leakage, and salt tolerance assays and electron microscopy. Antimicrobial Agents and Chemotherapy, 46(6), 1914-1920. [Link]
-
Rahman, M. A., et al. (2021). Pyrazoline derivatives as potential antibacterial agents: A review. European Journal of Medicinal Chemistry. [Link] (General search for Pyrazoline reviews).
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Clinical breakpoints and dosing of antibiotics.[Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. theaspd.com [theaspd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prezi.com [prezi.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 13. webstore.ansi.org [webstore.ansi.org]
Application Note: Green Chemistry Architectures for Dihydropyrazole Synthesis
Executive Summary
Dihydropyrazoles (pyrazolines) are privileged scaffolds in drug discovery, exhibiting potent anti-inflammatory (e.g., Celecoxib analogs), antidepressant, and antimicrobial properties. However, classical synthesis—often involving the reaction of chalcones with hydrazines—rely heavily on volatile organic solvents (VOCs) like ethanol or acetic acid under reflux, resulting in high E-factors and toxic waste streams.
This Application Note details three validated Green Chemistry Protocols for synthesizing dihydropyrazoles. These methodologies prioritize atom economy , energy efficiency , and solvent reduction , utilizing ultrasound irradiation, mechanochemistry, and ionic liquids.
Introduction: The Green Shift
The transition from classical to green synthesis in heterocycle formation is driven by the 12 Principles of Green Chemistry . For dihydropyrazoles, the primary challenges in classical methods are:
-
Solvent Toxicity: Heavy use of glacial acetic acid or chlorinated solvents.
-
Energy Consumption: Long reflux times (6–12 hours).
-
Purification: Laborious column chromatography requiring large volumes of eluent.
The protocols below demonstrate how to overcome these barriers using Acoustic Cavitation , Tribochemical Energy , and Tunable Solvents .
Validated Protocols
Protocol A: Ultrasound-Assisted Synthesis in Aqueous Media
Principle: Acoustic Cavitation & Hydrophobic Effect
Rationale: Ultrasound irradiation (20–40 kHz) creates cavitation bubbles in the aqueous medium. The collapse of these bubbles generates localized "hot spots" (high T/P), accelerating the reaction. Water acts as a benign solvent, forcing organic reactants together via the hydrophobic effect, often precipitating the product for easy filtration.
Materials:
-
Substituted Chalcone (1.0 mmol)
-
Hydrazine Hydrate (1.5 mmol)[1]
-
Catalyst: Sodium Acetate (10 mol%) or Catalyst-free (substrate dependent)
-
Solvent: Deionized Water (5 mL)
-
Equipment: Ultrasonic Cleaning Bath (e.g., 40 kHz, 250 W)
Step-by-Step Workflow:
-
Suspension: In a 25 mL Erlenmeyer flask, disperse the chalcone and hydrazine hydrate in 5 mL of water.
-
Add Catalyst: Add Sodium Acetate (if using). Note: Many electron-deficient chalcones react without catalyst.
-
Sonication: Place the flask in the ultrasonic bath at ambient temperature (25–30°C). Sonicate for 30–60 minutes.
-
Observation: The mixture will likely turn turbid as the product forms.
-
-
Monitoring: Check reaction progress via TLC (Ethyl Acetate:Hexane 3:7).
-
Isolation: Filter the solid precipitate under vacuum.
-
Purification: Wash the cake with cold water (2 x 5 mL) and recrystallize from ethanol/water (9:1) if necessary.[2]
Key Advantage: Reaction time reduced from hours to minutes; water is the only solvent.
Protocol B: Mechanochemical (Solvent-Free) Grinding
Principle: Tribochemistry
Rationale: Mechanical energy provided by grinding disrupts crystal lattices, increasing surface contact between solid reactants. This "Solvent-Free" approach eliminates the need for reaction media entirely, offering the highest theoretical atom economy.
Materials:
-
Ethyl Acetoacetate (1.0 mmol)[1]
-
Hydrazine Hydrate (1.0 mmol)
-
Malononitrile (1.0 mmol) – For multi-component synthesis
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%) or Nano-silica
-
Equipment: Agate Mortar and Pestle or Ball Mill (e.g., Retsch MM 400)
Step-by-Step Workflow:
-
Loading: Place all reactants and the catalyst into the mortar (or ball mill jar).
-
Grinding:
-
Manual: Grind vigorously with a pestle for 10–20 minutes. The mixture may become a paste (eutectic melt) before solidifying.
-
Ball Mill: Set frequency to 20–30 Hz for 15 minutes.
-
-
Quenching: Add a small amount of crushed ice/water to the solid mass.
-
Isolation: Filter the solid product.
-
Purification: Recrystallize from hot ethanol.
Key Advantage: Zero solvent waste during the reaction phase; scalable.
Protocol C: Ionic Liquid Mediated Synthesis
Principle: Recyclable Dual Solvent-Catalyst
Rationale: Ionic liquids (ILs) like [Et3NH][HSO4] or [Bmim]BF4 act as both the solvent and the Brønsted acid catalyst. They stabilize ionic intermediates and can be recovered and reused, reducing the "E-factor" (mass of waste per mass of product).
Materials:
-
Chalcone (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Ionic Liquid: [Et3NH][HSO4] (Triethylammonium hydrogen sulfate) (2 mL)
-
Equipment: Magnetic stirrer, Oil bath
Step-by-Step Workflow:
-
Dissolution: Mix reactants in the Ionic Liquid in a round-bottom flask.
-
Reaction: Stir at 60–80°C for 15–45 minutes.
-
Extraction: Cool to room temperature. Add diethyl ether (or ethyl acetate) to extract the organic product (the IL is immiscible with ether).
-
Separation: Decant the ether layer. The IL remains in the flask.
-
Recycling: Dry the IL under vacuum (80°C, 1 h) to remove moisture. It is now ready for the next cycle.
-
Product Isolation: Evaporate the ether layer to obtain the crude dihydropyrazole.
Key Advantage: Catalyst recyclability (up to 5 cycles) and elimination of volatile organic solvents during reaction.
Comparative Analysis
The following table summarizes the efficiency metrics of the three protocols compared to the classical reflux method.
| Metric | Classical Reflux | Ultrasound (Protocol A) | Mechanochem (Protocol B) | Ionic Liquid (Protocol C) |
| Solvent | Ethanol/Acetic Acid | Water | None (Solvent-free) | [Et3NH][HSO4] (Recyclable) |
| Temperature | 80–120°C | 25–30°C | Ambient (Friction heat) | 60–80°C |
| Time | 6–12 Hours | 30–60 Minutes | 10–20 Minutes | 15–45 Minutes |
| Yield | 65–75% | 85–94% | 88–96% | 90–95% |
| Workup | Extraction/Column | Filtration | Wash/Filtration | Extraction/Decantation |
| Green Aspect | Low | Energy Efficient, Benign Solvent | Waste Prevention | Recyclability |
Mechanistic Insight & Decision Logic[2]
Reaction Mechanism (General)
The formation of dihydropyrazoles generally proceeds via a condensation-cyclization sequence. In green protocols, the "activation" step (protonation of carbonyl) is facilitated by the specific environment (IL acidity, water H-bonding, or mechanical surface activation).
Figure 1: General mechanistic pathway for the synthesis of dihydropyrazoles from chalcones and hydrazines.
Method Selection Matrix
Choose the appropriate protocol based on your substrate solubility and available equipment.
Figure 2: Decision matrix for selecting the optimal green synthesis protocol.
Troubleshooting & Optimization
-
Low Yield in Water (Protocol A):
-
Cause: Reactants are too insoluble, preventing interaction.
-
Fix: Add a surfactant (e.g., 5% PEG-400 or SDS) to create a micellar environment, or use a co-solvent (Ethanol:Water 1:1).
-
-
Sticky Paste in Grinding (Protocol B):
-
Cause: Eutectic mixture formation with low melting point.
-
Fix: Add an inert grinding auxiliary like silica gel or alumina to maintain a free-flowing powder.
-
-
Catalyst Viscosity (Protocol C):
-
Cause: Some ILs are very viscous at room temperature.
-
Fix: Ensure the reaction temperature is at least 60°C to lower viscosity and improve mass transfer.
-
References
-
Ultrasound-Assisted Synthesis: Shabalala, M. et al. (2020).[4] Ultrasound for Drug Synthesis: A Green Approach. Pharmaceuticals.[1][2][4][5][6][7] [Link]
-
Mechanochemical Synthesis: Maleki, A. et al. (2021). A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole using nano-silica/aminoethylpiperazine. BMC Chemistry. [Link]
-
Ionic Liquid Protocol: Zolfigol, M.A. et al. (2016). Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles. Iranian Journal of Science and Technology. [Link]
-
Catalyst-Free Aqueous Synthesis: Ebrahimi, J. et al. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. BMC Chemistry. [Link]
-
Palladium-Catalyzed (Ligand-Free): Yang, M.N. et al. (2017).[7] Synthesis of Dihydropyrazoles via Ligand-Free Pd-Catalyzed Alkene Aminoarylation. Organic Letters. [Link][7][8]
Sources
- 1. A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole using nano-silica/aminoethylpiperazine as a metal-free catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent mechanochemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Dihydropyrazoles via Ligand-Free Pd-Catalyzed Alkene Aminoarylation of Unsaturated Hydrazones with Diaryliodonium Salts [organic-chemistry.org]
- 8. Synthesis of Dihydropyrazoles via Ligand-Free Pd-Catalyzed Alkene Aminoarylation of Unsaturated Hydrazones with Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hydrazine Hydrate Condensation Protocols
Topic: Troubleshooting & Optimization of Hydrazine-Carbonyl Condensations Audience: Medicinal Chemists, Process Engineers, and Academic Researchers Status: Operational | Lead Scientist: Dr. A. Vance
Introduction: The Nucleophile with a Dual Personality
Welcome to the technical support hub for hydrazine chemistry. You are likely here because your simple condensation reaction has resulted in an intractable oil, a mixture of regioisomers, or the dreaded "azine" byproduct.
Hydrazine hydrate (
This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the lab.
Module 1: Critical Safety & Handling
Priority: High. Hydrazine hydrate is a suspected carcinogen, highly toxic, and unstable in the presence of metal oxides.
Q: How do I safely handle the exotherm during scale-up?
A: Hydrazine condensations are exothermic. On a milligram scale, this is negligible. On a gram/kilo scale, it is a runaway risk.
-
Protocol: Never add hydrazine hydrate rapidly to a carbonyl solution.
-
Correct Action: Dilute hydrazine hydrate in the reaction solvent (e.g., Ethanol or THF) and add it dropwise to the carbonyl solution at 0°C.
-
Incompatibility: Avoid using metal spatulas or needles (Fe, Cu, Ni) which can catalyze decomposition. Use glass or Teflon-coated equipment.
Q: How do I neutralize spills or waste?
A: Do not mix with standard organic waste immediately.
-
Neutralization: Dilute to <5% concentration with water. Treat with dilute sodium hypochlorite (bleach) to convert to nitrogen gas and water. Warning: This reaction releases gas; do not cap the vessel tightly.
Module 2: The "Azine" Trap (Stoichiometry & Selectivity)
Issue: "I wanted the hydrazone, but I isolated the bis-condensed azine."
The Mechanism of Failure
The formation of the azine is often driven by the equilibrium shift when water is not removed, or when the stoichiometry is 1:1. To get the mono-hydrazone, you must force the kinetics to favor the first step and inhibit the second.
Figure 1: The competitive pathway. The formation of Azine requires the Hydrazone to act as a nucleophile against another Carbonyl molecule.
Troubleshooting Table: Controlling Selectivity
| Variable | To Favor Hydrazone (Mono) | To Favor Azine (Bis) | Technical Rationale |
| Stoichiometry | 3.0 - 5.0 equiv of Hydrazine | 0.5 equiv of Hydrazine | Excess hydrazine statistically prevents the hydrazone from finding a carbonyl partner [1]. |
| Addition Order | Add Carbonyl to Hydrazine | Add Hydrazine to Carbonyl | High local concentration of hydrazine suppresses bis-condensation. |
| Solvent | Ethanol or Methanol | Acetic Acid / Water | Protic solvents stabilize the hydrazone intermediate. |
| Temperature | 0°C to Room Temp | Reflux | Heat overcomes the activation energy barrier for the bulkier azine formation. |
Module 3: Water Management & Equilibrium
Issue: "The reaction stalls at 60% conversion."
Hydrazine condensations are reversible. Water is the byproduct. If water accumulates, hydrolysis competes with condensation.
Q: Molecular Sieves vs. Dean-Stark?
-
Standard Carbonyls: Use 4Å Molecular Sieves in the reaction flask. This is usually sufficient for aldehydes.
-
Hindered Ketones: Use Dean-Stark distillation with Toluene or Benzene.
-
Why? You need to physically remove water from the vapor phase to drive the equilibrium to completion (Le Chatelier’s principle).
-
-
Chemical Scavenging: For extremely sensitive substrates, use Orthoformates (e.g., trimethyl orthoformate) as a solvent/scavenger, which consumes water irreversibly [2].
Module 4: Heterocycle Synthesis (Pyrazoles)
Issue: "I am getting a mixture of regioisomers when reacting unsymmetrical 1,3-diketones."
When condensing hydrazine with an unsymmetrical 1,3-diketone (
Regioselectivity Optimization Guide
-
Solvent Switch: Replace Ethanol with Hexafluoroisopropanol (HFIP) .
-
Steric Control: Introduce the hydrazine as a salt (Hydrazine Hydrochloride).
-
Protocol: Use
with a mild base (NaOAc). The free base concentration is kept low, slowing the reaction and allowing thermodynamic control to favor the sterically less crowded isomer.
-
Figure 2: Divergent pathways in Pyrazole synthesis. Solvent choice (HFIP vs EtOH) often dictates the major isomer.
Module 5: Workup & Purification (The "Sticky" Problem)
Issue: "How do I remove the excess hydrazine hydrate? It co-elutes with my product."
This is the most common downstream bottleneck. Hydrazine hydrate is polar, high-boiling (114°C), and "sticky" on silica.
Protocol A: The "Precipitation" Method (Preferred)
If your product is a solid hydrazone:
-
Cool the reaction mixture to 0°C.
-
Add Water slowly. Hydrazine hydrate is infinitely miscible with water.
-
The organic hydrazone should precipitate.
-
Filter and wash copiously with water. The hydrazine stays in the filtrate.
Protocol B: The "Scavenger" Extraction (If product is an oil)
If you cannot filter:
-
Dilute reaction with Ethyl Acetate.
-
Wash X3 with Saturated Brine (not just water). The high ionic strength helps partition the hydrazine into the aqueous phase.
-
Advanced Trick: If traces remain, wash the organic layer with a 5% solution of Cobalt(II) Chloride . Co(II) complexes avidly with hydrazine (changing color), pulling it out of the organic phase. Note: Test on small scale first to ensure product stability.
Protocol C: High-Vacuum Removal
-
Warning: Do not rotovap hydrazine hydrate to dryness at high heat (explosion risk).
-
Use a high-vacuum manifold with a liquid nitrogen trap. Hydrazine hydrate is volatile enough to be removed at room temperature under <1 mbar pressure.
References
-
Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing protection of carbonyls and water scavenging).
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry, 73(9), 3523–3529.
-
BenchChem Technical Support. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
-
Sigma-Aldrich. (2022). Safety Data Sheet: Hydrazine Hydrate.
Sources
Technical Support Center: Optimizing Reaction Temperature for Chalcone Cyclization
Introduction: The Thermal Paradox in Cyclization
The cyclization of 2'-hydroxychalcones to flavanones is a reversible intramolecular oxa-Michael addition. Unlike irreversible reactions where "higher temperature equals faster rate," this transformation is governed by a delicate equilibrium between the open-chain chalcone (thermodynamically stable in some solvents) and the closed-ring flavanone.
Improper temperature control is the primary cause of three distinct failure modes:
-
Kinetic Stalling: Reaction freezes before completion (Temperature too low).
-
Thermodynamic Reversion: The equilibrium shifts back to the chalcone (Temperature too high).
-
Retro-Aldol Collapse: The chalcone cleaves back into the starting aldehyde and acetophenone (Excessive thermal stress).
This guide provides the logic, data, and protocols to navigate these boundaries.
Module 1: The Thermodynamic Landscape
Before optimizing, you must visualize the reaction pathway. The following diagram illustrates the competing pathways driven by thermal energy.
Figure 1: Reaction landscape showing the reversible nature of cyclization and irreversible high-temperature side reactions.
Module 2: Catalyst-Specific Temperature Guidelines
The optimal temperature window is strictly dictated by your catalyst system. Acid-catalyzed mechanisms generally require higher energy to overcome the activation barrier compared to base-catalyzed systems, but they are more prone to retro-aldol cleavage at those temperatures.
Table 1: Thermal Operating Windows
| Catalyst System | Mechanism | Optimal Temp Range | Critical Limit (Do Not Exceed) | Why? |
| Glacial Acetic Acid (AcOH) | Acid-Mediated Protonation | Reflux (118°C) | 130°C | Requires high thermal energy for proton transfer; safe from oxidation but risks retro-aldol. |
| NaOH / KOH (Ethanol) | Base-Mediated Phenoxide Attack | 60°C – 80°C | 90°C | Base at high temp promotes rapid oxidative polymerization (tarring) and retro-aldol. |
| Piperidine / Pyridine | Weak Base / Nucleophilic | 90°C – 100°C | 110°C | Milder bases require higher heat than strong bases but offer better functional group tolerance. |
| H₂SO₄ / H₃PO₄ | Strong Acid Catalysis | 40°C – 60°C | 80°C | Strong acids lower activation energy significantly; high heat causes charring/sulfonation. |
| Microwave (AcOH) | Dielectric Heating | 130°C (Closed Vessel) | 150°C | Rapid heating bypasses slow degradation pathways; reaction time reduces from hours to minutes. |
Module 3: Troubleshooting & Failure Analysis
Use this decision tree to diagnose yield issues based on your temperature settings and observations.
Figure 2: Diagnostic logic for resolving temperature-related synthetic failures.
Module 4: Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned into a dark, sticky tar. What happened?
Diagnosis: Oxidative Polymerization. Cause: You likely used a base catalyst (NaOH/KOH) at reflux without an inert atmosphere. At high temperatures (>80°C), chalcones and flavanones are susceptible to oxidation by atmospheric oxygen, leading to quinone-like polymerization. Solution:
-
Lower the temperature to 60°C .
-
Degas your solvent (ethanol/methanol) with Nitrogen or Argon for 15 minutes prior to heating.
-
Switch to a milder base like Piperidine if the problem persists.
Q2: I see two new spots on TLC that correspond to my starting aldehyde and acetophenone. Why?
Diagnosis: Retro-Aldol Reaction. Cause: The reaction temperature was too high (typically >100°C in strong acid/base), pushing the system backward. The chalcone formation (Claisen-Schmidt) is reversible. High thermal energy destabilizes the enone linkage. Solution:
-
Reduce temperature immediately.
-
If using acid reflux (e.g., H₂SO₄), switch to Glacial Acetic Acid which is milder.
-
Stop the reaction earlier; prolonged heating favors the thermodynamic breakdown products.
Q3: Can I use Microwave Irradiation to fix low yields?
Answer: Yes, and it is often superior. Mechanism: Microwave synthesis (e.g., 130°C for 10-30 mins in AcOH) provides rapid dielectric heating. This "flash heating" allows the system to reach the activation energy for cyclization faster than the rate of side-reactions (degradation), effectively "outrunning" the decomposition pathways [1]. Protocol: See Standardized Protocol B below.
Module 5: Standardized Experimental Protocols
Protocol A: Conventional Acid-Catalyzed Cyclization (Robust)
Best for: Large scale, temperature-sensitive substrates.
-
Dissolution: Dissolve 2'-hydroxychalcone (1.0 equiv) in Glacial Acetic Acid (10 mL per gram of substrate).
-
Catalyst: Add conc. H₂SO₄ (1-2 drops per 10 mL). Note: H₂SO₄ acts as a promoter; AcOH is the solvent/catalyst.
-
Thermal Step: Heat to Reflux (~118°C) with stirring.
-
Checkpoint: Monitor TLC every 2 hours.
-
Duration: Typically 6–24 hours.
-
-
Quench: Pour onto crushed ice (5x volume). Stir for 30 mins.
-
Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate.
Protocol B: Microwave-Assisted Cyclization (High Throughput)
Best for: Rapid screening, difficult substrates.
-
Vessel: Use a dedicated microwave pressure vial (e.g., 10 mL).
-
Mixture: Suspend 2'-hydroxychalcone (0.5 mmol) in Glacial Acetic Acid (2 mL).
-
Parameters:
-
Temperature: 130°C
-
Time: 15 minutes
-
Stirring: High
-
-
Workup: Cool to room temperature (compressed air cooling). Pour into ice water.
-
Validation: Yields are typically 80–95% with high purity [1].
References
-
Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Source: Nepal Journal of Science and Technology URL:[Link]
-
Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[1][2][Link][3]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. Source: National Institutes of Health (PMC) URL:[Link]
Sources
Minimizing side products in 4,5-dihydro-1H-pyrazole synthesis
Technical Support Center: 4,5-Dihydro-1H-pyrazole Synthesis
Welcome to the technical support guide for the synthesis of 4,5-dihydro-1H-pyrazoles, commonly known as 2-pyrazolines. These heterocyclic scaffolds are pivotal in medicinal chemistry and drug development due to their wide range of biological activities.[1][2][3] The most prevalent synthetic route involves the cyclocondensation of an α,β-unsaturated aldehyde or ketone (such as a chalcone) with a hydrazine derivative.[2][4][5]
While seemingly straightforward, this reaction is often plagued by side product formation, leading to reduced yields and complex purification challenges. This guide provides in-depth troubleshooting strategies, explains the causality behind experimental choices, and offers validated protocols to help you minimize side products and maximize the purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect?
A1: The primary side products include the fully aromatized pyrazole, N-substituted derivatives (e.g., N-acetyl pyrazoline if using acetic acid as a solvent), and uncyclized Michael adducts.[6][7] The formation of these is highly dependent on your reaction conditions, particularly solvent, temperature, and the presence of oxidizing agents.
Q2: My reaction mixture is turning dark brown/black. Is this normal?
A2: Significant darkening often indicates decomposition of starting materials or polymerization, which can be promoted by excessively high temperatures or highly basic conditions. It can also suggest the formation of highly conjugated byproducts. Reducing the reaction temperature and ensuring precise stoichiometric control can often mitigate this issue.
Q3: How critical is the choice of solvent?
A3: The solvent choice is critical as it influences reaction rate, regioselectivity, and the side product profile. Protic solvents like ethanol are common, but reactive solvents like glacial acetic acid can lead to N-acetylation of the pyrazoline ring.[6][8] For reactions prone to regioselectivity issues, fluorinated alcohols have been shown to dramatically improve the formation of the desired isomer.
Q4: Is a catalyst always required?
A4: While the reaction can proceed without a catalyst, it is often slow. A few drops of a catalyst, typically a weak acid like acetic acid or a base like piperidine, are used to accelerate the initial hydrazone formation and subsequent intramolecular cyclization.[2] The choice between acid or base catalysis can also influence the regiochemical outcome.[9][10]
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental issues with a focus on mechanistic reasoning and actionable solutions.
Problem 1: Formation of Aromatized Pyrazole Side Product
The presence of the corresponding pyrazole, the fully oxidized analog of your target dihydropyrazole, is a common issue. Pyrazolines are susceptible to oxidation, a process that can be accelerated by air, harsh reaction conditions, or certain reagents.[3][11]
Causality: The dihydropyrazole ring can undergo dehydrogenation to form the thermodynamically more stable aromatic pyrazole ring. This is often an unintended consequence of prolonged heating in the presence of atmospheric oxygen or other oxidizing species.
Diagnostic Workflow:
Caption: Troubleshooting workflow for pyrazole formation.
Mitigation Protocol: Synthesis under Inert Atmosphere
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Connect the top of the condenser to a nitrogen or argon gas line with an oil bubbler outlet.
-
Purge: Flame-dry the glassware under vacuum and backfill with the inert gas three times to remove atmospheric oxygen.
-
Reagents: Dissolve the chalcone (1.0 eq) in degassed ethanol (approx. 0.1 M). Add the hydrazine derivative (1.1 eq) via syringe.
-
Catalyst: Add a catalytic amount of degassed glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C) under a positive pressure of the inert gas.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol.
Problem 2: Formation of N-Acetyl Pyrazoline Side Product
When glacial acetic acid is used as the reaction solvent, it can act as both a catalyst and a reagent, leading to the formation of an N-acetylated pyrazoline.[6][8] While sometimes desired, it is often an unintended side product.
Causality: The N1 nitrogen of the newly formed pyrazoline ring acts as a nucleophile and attacks the carbonyl carbon of acetic acid, especially at reflux temperatures, resulting in acylation.
Comparative Solvent Effects:
| Solvent | Role | Common Side Product | Recommendation |
| Glacial Acetic Acid | Catalyst & Reagent | N-Acetyl Pyrazoline | Use only if N-acetylation is the goal.[6] |
| Ethanol | Solvent & H-bond donor | Minimal | Excellent general-purpose solvent. |
| Dioxane | Aprotic Solvent | Minimal | Good alternative to ethanol, especially for solubility issues. |
| TFE / HFIP | Fluorinated Alcohol | Minimal | Recommended for improving regioselectivity. |
Mitigation Protocol: Catalytic Acid in a Non-Reactive Solvent
-
Reagents: In a round-bottom flask, dissolve the chalcone (1.0 eq) in absolute ethanol (0.1 M).
-
Hydrazine: Add hydrazine hydrate or phenylhydrazine (1.1 eq) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid. Crucially, do not use it as the bulk solvent.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4-6 hours, monitoring by TLC.[2]
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The pyrazoline product will typically precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and recrystallize from ethanol to obtain the pure, non-acetylated product.[2]
Problem 3: Poor Regioselectivity with Unsymmetrical Substrates
When reacting an unsymmetrical α,β-unsaturated ketone with a substituted hydrazine (e.g., phenylhydrazine), two different regioisomeric pyrazolines can be formed. Controlling this selectivity is a major challenge.[9][12]
Causality: The regiochemical outcome is determined by which nitrogen of the substituted hydrazine attacks the carbonyl carbon first and which attacks the β-carbon of the double bond. This delicate balance is governed by steric hindrance, electronic effects of the substituents, and the reaction pH.[9][10]
-
Under acidic conditions: The initial attack often occurs at the more electrophilic carbonyl carbon.
-
Under basic conditions: The more nucleophilic nitrogen of the hydrazine (typically the less sterically hindered one) tends to initiate the reaction.[9]
General Mechanism and Points of Divergence:
Caption: Regioselectivity depends on initial hydrazone formation.
Strategy for Enhancing Regioselectivity:
Recent studies have shown that fluorinated solvents like 2,2,2-trifluoroethanol (TFE) can significantly enhance regioselectivity, often favoring the formation of a single isomer.
Experimental Protocol: TFE as a Selectivity-Controlling Solvent
-
Setup: In a flask equipped for reflux, dissolve the unsymmetrical chalcone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Reagents: Add methylhydrazine or phenylhydrazine (1.05 eq).
-
Reaction: Heat the mixture to reflux and monitor by TLC and ¹H NMR analysis of aliquots to determine the isomeric ratio.
-
Workup: After the reaction, remove the TFE under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
By understanding the mechanisms behind side product formation and strategically selecting reaction conditions, researchers can significantly improve the outcome of 4,5-dihydro-1H-pyrazole syntheses, leading to higher yields, purer products, and more efficient drug discovery workflows.
References
- BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
- BenchChem. (n.d.). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis.
- Al-Juboori, S. A. H., Al-Juboori, S. A., & Yousif, E. (2019). Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. International Journal of Drug Delivery Technology, 9(4).
- El-Sayed, N. N. E., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega.
- ResearchGate. (n.d.). The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17.
- ResearchGate. (n.d.). The proposed mechanism for 2‐pyrazoline formation from chalcone and acetylhydrazine using TBD catalyst.
- Alex, J. M., & Kumar, R. (2014). 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 427-442.
- ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
- Maham, & Ali, Q. (2025). SYNTHESIS AND CHARACTERIZATION OF VARIOUS ACETYL PYRAZOLINE (5a-b). Spectrum of Engineering Sciences, 3(9), 567–575.
- Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-Pot Synthesis of Pyrazoles from Ketones, Aldehydes, and Hydrazine. Synlett, 29(08), 1071-1075.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones.
- Bakulina, O., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules, 28(18), 6688.
- de Oliveira, R. B., et al. (2007). Synthesis and structure of novel 4,5-dihydro-1H-pyrazoles: Salicylic acid based analgesic agents. ARKIVOC.
- J. Agric. Food Chem. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs.
- Yenn, T. W., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science, 9(03), 036-044.
- Alex, J. M., & Kumar, R. (2014). 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Taylor & Francis Online.
- ResearchGate. (n.d.). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results.
- Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.
- ChemicalBook. (2022, January 29). 2-pyrazoline - Synthesis, Properties, Reactivity, Oxidation etc..
- Wikipedia. (n.d.). Michael addition reaction.
- ResearchGate. (n.d.). The addition of hydrazines to β‐perfluorinated dicarbonyl Michael acceptor.
Sources
- 1. 4,5-Dihydro-1H-pyrazole: an indispensable scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. aro.koyauniversity.org [aro.koyauniversity.org]
- 5. 2-Pyrazoline - Synthesis, Properties, Reactivity, Oxidation etc._Chemicalbook [chemicalbook.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. thesesjournal.com [thesesjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
1H NMR interpretation of 5-ethyl-4,5-dihydro-1H-pyrazole
Technical Comparison Guide: 1H NMR Interpretation of 5-Ethyl-4,5-dihydro-1H-pyrazole
Executive Summary
Product Focus: 5-ethyl-4,5-dihydro-1H-pyrazole (also known as 5-ethyl-2-pyrazoline). Primary Application: Pharmacophore identification in fragment-based drug discovery (FBDD) and kinetic product verification in hydrazine cyclocondensations. The Challenge: Distinguishing this specific regioisomer from its thermodynamic counterpart (3-ethyl isomer) and its oxidized aromatic form (pyrazole) requires precise analysis of the non-equivalence of geminal protons and chiral induction effects.
This guide provides a comparative NMR analysis, contrasting the 5-ethyl isomer against its primary synthetic alternatives. It establishes a self-validating interpretation protocol based on the AMX spin system unique to the 5-substituted scaffold.
Structural Basis & Theoretical Framework
The 5-ethyl-4,5-dihydro-1H-pyrazole molecule possesses a stereogenic center at C5 . This chirality breaks the symmetry of the adjacent methylene protons at C4 , rendering them diastereotopic .
-
N1: Amine-like nitrogen (sp³, pyramidal). Proton is exchangeable.
-
N2: Imine-like nitrogen (sp², planar).
-
C3: Imine carbon (sp²). Attached proton is deshielded.
-
C4: Methylene carbon (sp³). Protons are magnetically non-equivalent (
and ). -
C5: Chiral center (sp³). Attached proton (
) couples to both C4 protons and the ethyl group.
Visualizing the Spin System (AMX)
The ring protons form an AMX (or ABX) system, distinct from the
Figure 1: Logic flow for identifying the AMX spin system induced by the C5 chiral center.
Comparative Analysis: Product vs. Alternatives
The following table contrasts the 5-ethyl isomer with its most common synthetic byproducts.
Table 1: Spectral Differentiation Matrix
| Feature | Product: 5-Ethyl-2-pyrazoline | Alt 1: 3-Ethyl-2-pyrazoline | Alt 2: 5-Ethyl-1H-pyrazole |
| Synthesis Origin | Kinetic product (Aldehyde + Hydrazine) | Thermodynamic product (Enone + Hydrazine) | Oxidation of pyrazoline |
| C3 Proton | ~6.8 - 7.2 ppm (t) Deshielded imine H. | None (Substituted by Ethyl) | ~7.5 ppm (d) Aromatic H. |
| C4 Protons | ~2.4 - 3.0 ppm (dd) Diastereotopic (Ha/Hb). Complex splitting. | ~2.6 ppm (t) Equivalent CH2 (Triplet). | ~6.2 ppm (d) Aromatic CH. |
| C5 Proton | ~3.4 - 4.0 ppm (m) Chiral center. | ~3.3 ppm (t) Equivalent CH2 (Triplet). | None (Substituted by Ethyl) |
| Spin System | AMX / ABX | A2X2 / A2B2 | AX (Aromatic) |
Critical Insight: The presence of the C3-H signal (downfield, ~7.0 ppm) combined with the diastereotopic C4 protons is the definitive fingerprint for the 5-ethyl isomer. If the C3 proton is missing, you have likely synthesized the 3-ethyl regioisomer.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure accurate interpretation, follow this protocol designed to resolve the ABX coupling constants.
Step 1: Sample Preparation
-
Solvent Selection: Use DMSO-d6 (99.9%) rather than CDCl3.
-
Reasoning: CDCl3 often contains traces of acid (DCl), which can catalyze tautomerization or accelerate the exchange of the N1-H proton, broadening signals. DMSO-d6 stabilizes the NH proton via hydrogen bonding, often allowing it to be seen as a sharp signal.
-
-
Concentration: 10-15 mg in 0.6 mL solvent. High concentrations can cause stacking effects that shift aromatic signals.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse angle) to prevent saturation.
-
Scans (ns): Minimum 64 scans. The C4 protons split into multiple lines (dd), reducing the signal-to-noise ratio per peak.
-
Spectral Width: -2 to 14 ppm (to catch broad NH signals).
Step 3: Data Processing (The "AMX" Check)
-
Apodization: Apply a standard exponential window function (LB = 0.3 Hz).
-
Phasing: Manually phase the C4 region. Automatic phasing often fails on complex ABX multiplets.
-
Integration: Integrate the C3-H (1H) first as the internal reference standard.
Detailed Spectral Assignment (5-Ethyl Isomer)
Region A: The Imine Proton (C3-H)
-
Shift: 6.80 – 7.10 ppm.
-
Multiplicity: Apparent Triplet or Doublet of Doublets.
-
Coupling: It couples long-range (allylic) to the C4 protons (
Hz). -
Diagnostic: This signal confirms the C3 position is unsubstituted.
Region B: The Chiral Center (C5-H)
-
Shift: 3.40 – 3.90 ppm.
-
Multiplicity: Multiplet (dddd).
-
Coupling:
-
Couples to C4-Ha (vicinal, cis).
-
Couples to C4-Hb (vicinal, trans).
-
Couples to Ethyl-CH2 (vicinal).
-
Region C: The Diastereotopic Methylene (C4-Ha, C4-Hb)
-
Shift: 2.40 – 2.90 ppm (two distinct sets of signals).
-
Pattern: The "Roofing Effect" is strong here.
-
Ha (Pro-R): dd,
Hz, Hz. -
Hb (Pro-S): dd,
Hz, Hz.
-
-
Calculation:
is usually small, leading to second-order effects. Do not just read the peak maxima; calculate the center of gravity.
Synthesis & Regioselectivity Pathway
Understanding the synthesis ensures you know why you might have the alternative isomer.
Figure 2: Regioselectivity map. Path A yields the target 5-ethyl isomer; Path B yields the 3-ethyl alternative.
References
-
Levai, A. (2002). "Synthesis of 2-pyrazolines by the reactions of
-unsaturated aldehydes and ketones with hydrazines." Journal of Heterocyclic Chemistry, 39(1), 1-13. Link -
Elguero, J., et al. (1991). "Proton NMR study of the tautomerism of pyrazoles." Magnetic Resonance in Chemistry, 29, 1-10. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative text on ABX systems and diastereotopicity). Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for pulse sequence and solvent effects). Link
The Dichotomy of Ionization: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Dihydropyrazoles: A Comparative Analysis
In the landscape of modern analytical chemistry, particularly within pharmaceutical and synthetic chemistry, the structural elucidation of N-heterocyclic compounds is of paramount importance. Dihydropyrazoles (also known as pyrazolines) represent a core scaffold in a multitude of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents. Mass spectrometry (MS) stands as a cornerstone technique for their identification and characterization, providing not only molecular weight information but also a detailed structural fingerprint through fragmentation analysis.
This guide provides a comparative analysis of the fragmentation patterns of dihydropyrazoles under two of the most common ionization techniques: the high-energy Electron Ionization (EI) and the soft Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS). Understanding these distinct fragmentation behaviors is critical for researchers in selecting the appropriate analytical approach and accurately interpreting the resulting spectral data.
The choice of ionization technique is the most critical parameter influencing the fragmentation of a dihydropyrazole. The energy imparted to the molecule during its conversion to a gas-phase ion dictates the extent and nature of bond cleavages.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV).[1] This process is highly energetic, inducing extensive and complex fragmentation.[2] The resulting mass spectrum is a rich tapestry of fragment ions that provides a unique fingerprint, ideal for structural elucidation and library matching. However, the molecular ion (M•+) may be weak or entirely absent for some fragile molecules.[2]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique.[3] It transfers the analyte from a liquid phase to the gas phase by creating a fine spray of charged droplets.[4] This gentle process imparts minimal excess energy, typically resulting in an abundant signal for the protonated molecule ([M+H]⁺) or other adducts, with very little spontaneous fragmentation.[3][5] To gain structural information, ESI is almost always coupled with tandem mass spectrometry (MS/MS), where the selected precursor ion ([M+H]⁺) is subjected to controlled fragmentation through Collision-Induced Dissociation (CID).[6][7]
The fundamental difference in energy deposition between EI and ESI-CID leads to distinct and complementary fragmentation pathways for dihydropyrazoles, which we will now explore.
Electron Ionization (EI) Fragmentation: A High-Energy Cascade
Under EI conditions, the fragmentation of the dihydropyrazole ring is profound and heavily influenced by the nature and position of its substituents.[8] The initial ionization event creates a radical cation (M•+), which is energetically unstable and rapidly undergoes a series of cleavages to yield more stable fragment ions.
A seminal study on 1,3,5-trisubstituted 2-pyrazolines revealed several characteristic fragmentation patterns.[8] A primary and highly diagnostic fragmentation route involves the cleavage of the pyrazoline ring itself. This can proceed through multiple pathways, often leading to the formation of stable ions that reveal the nature of the substituents at each position. For instance, the loss of substituents from the molecular ion is a common initial step. Subsequent ring cleavage can lead to the formation of characteristic ions such as substituted azete or pyridinyl ions.[8]
The fragmentation is not random; it is a predictable cascade dictated by the stability of the resulting ions and neutral losses. The presence of aromatic substituents, for example, can stabilize fragment ions through resonance, making certain pathways more favorable.
Diagram 1: Generalized EI Fragmentation Pathway
Below is a conceptual workflow illustrating the high-energy fragmentation cascade typical of dihydropyrazoles under Electron Ionization.
Caption: Conceptual workflow of Electron Ionization (EI) fragmentation.
ESI-MS/MS Fragmentation: Controlled Dissociation of the Protonated Molecule
When analyzed by ESI-MS, dihydropyrazoles typically yield a strong signal for the protonated molecule, [M+H]⁺. To elicit structural information, this ion is isolated and subjected to Collision-Induced Dissociation (CID). The fragmentation pathways of the even-electron [M+H]⁺ ion are mechanistically different from the odd-electron M•+ ion generated in EI.
A detailed study on 1,3,5-trisubstituted 2-pyrazolines using ESI-CID revealed that the fragmentation is highly dependent on the substituent at the N-1 position.[9]
-
N-Acyl Substituted Dihydropyrazoles: For derivatives with an acetyl or propionyl group at N-1, the primary dissociation pathway is the cleavage of the N-acyl bond. This results in the formation of a stable pyrazolium cation, which retains the core ring and the substituents at C-3 and C-5. This is a very predictable and diagnostic fragmentation.[9]
-
N-Phenyl Substituted Dihydropyrazoles: When a phenyl group is at the N-1 position, the fragmentation is more complex. The pathways are dominated by cleavages that lead to the formation of 2,4-substituted azete and 1,2-substituted aziridine product ions.[9] These ions provide rich structural information about the substituents at the C-3 and C-5 positions.
The collision energy used in the CID process is a key variable. Higher collision energies promote more extensive fragmentation, while lower energies may only induce the most favorable, lowest-energy cleavages.[9]
Diagram 2: Key ESI-CID Fragmentation Pathways
This diagram illustrates the divergent fragmentation pathways of protonated dihydropyrazoles based on the N-1 substituent.
Caption: Divergent ESI-CID pathways based on N-1 substituent.
Comparative Summary of Fragmentation Patterns
The table below summarizes the key differences in fragmentation behavior, providing a guide for selecting the appropriate technique and for spectral interpretation.
| Feature | Electron Ionization (EI) | Electrospray Ionization with CID (ESI-MS/MS) |
| Primary Ion Observed | Radical Molecular Ion (M•+) (often low abundance) | Protonated Molecule ([M+H]⁺) (high abundance) |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Fragmentation Extent | Extensive, complex, multiple pathways | Controlled, often simpler, pathway-specific |
| Key Fragmentation Driver | Stability of radical cations and neutral losses | Stability of even-electron cations (e.g., pyrazolium) |
| Influence of N-1 Substituent | Affects overall pattern and stability of fragments[8] | Critically directs the primary fragmentation pathway[9] |
| Primary Cleavages | Ring cleavage, loss of substituents from M•+ | Cleavage of labile bonds on [M+H]⁺ (e.g., N-acyl bond) |
| Diagnostic Ions | Substituted azetes, pyridinyl ions, fragments from substituent loss[8] | Pyrazolium cation (for N-acyl), substituted azete/aziridine ions (for N-phenyl)[9] |
| Primary Application | Structure confirmation via library matching, elucidation of unknown structures | Molecular weight determination, targeted quantification, isomer differentiation[10] |
Experimental Protocol: A General Workflow for Dihydropyrazole Analysis
This protocol outlines the general steps for analyzing a novel dihydropyrazole derivative using both GC-EI-MS and LC-ESI-MS/MS. The causality behind key choices is explained to ensure a robust, self-validating methodology.
Objective: To obtain comprehensive mass spectral data (EI and ESI-MS/MS) for structural confirmation of a synthesized dihydropyrazole.
1. Sample Preparation:
- Rationale: Proper sample preparation is crucial to prevent contamination and ensure compatibility with the instrument inlet.
- Protocol:
- Accurately weigh ~1 mg of the purified dihydropyrazole sample.
- For GC-MS analysis , dissolve the sample in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.
- For LC-MS analysis , dissolve the sample in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock. Further dilute to a working concentration of 0.1-1 µg/mL. The use of mobile phase as the diluent prevents peak distortion.
2. GC-EI-MS Analysis:
- Rationale: This method is ideal for volatile and thermally stable dihydropyrazoles to generate a reproducible fragmentation fingerprint for library comparison and structural analysis.
- Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
- Parameters:
- GC Inlet: Split/splitless injector at 250°C.
- Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
- Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min. (This must be optimized based on analyte volatility).
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Mass Analyzer: Scan mode, m/z range 40-500.
3. LC-ESI-MS/MS Analysis:
- Rationale: This method is suited for less volatile or thermally labile dihydropyrazoles and provides accurate molecular weight confirmation and controlled fragmentation data.
- Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., QqQ or Q-TOF) with an ESI source.
- Parameters:
- LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
- Mobile Phase A: Water + 0.1% Formic Acid. (Formic acid aids in protonation for positive ion mode).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate. (Optimize based on analyte retention).
- Flow Rate: 0.3 mL/min.
- Ion Source: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 3.5-4.5 kV.
- Source Temperature: 120-150°C.[11]
- MS1 Scan: Acquire a full scan spectrum to identify the m/z of the [M+H]⁺ ion.
- MS2 Product Ion Scan: Select the [M+H]⁺ ion as the precursor and fragment using CID. Use a range of collision energies (e.g., stepping from 10 to 40 eV) to observe the full fragmentation profile.[12] The collision gas is typically argon or nitrogen.[6]
4. Data Analysis:
- EI Spectrum: Compare the obtained spectrum against spectral libraries (e.g., NIST). Manually interpret the fragmentation pattern, identifying logical neutral losses (e.g., loss of substituents, ring fragments) from the molecular ion.
- ESI-MS/MS Spectrum: Confirm the molecular weight from the MS1 scan. Analyze the MS2 spectrum to identify diagnostic product ions. Propose a fragmentation pathway based on the observed fragments, considering the influence of the N-1 substituent as discussed.
Conclusion
The mass spectrometric fragmentation of dihydropyrazoles is a tale of two techniques. Electron Ionization provides a high-energy, comprehensive fragmentation fingerprint valuable for structural elucidation, while Electrospray Ionization coupled with tandem MS offers a controlled, mechanistically distinct fragmentation of the protonated molecule that is ideal for confirming molecular weight and probing specific structural features. Researchers and drug development professionals can leverage the complementary nature of these techniques to achieve unambiguous characterization of this vital class of heterocyclic compounds. By understanding the underlying principles of how substituents guide these fragmentation cascades, analysts can move from simple spectral acquisition to insightful structural interpretation.
References
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Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833–836. Available at: [Link]
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Shishov, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(9), 2959. Available at: [Link]
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Yu, J., et al. (2021). Characterization of steryl glycosides in marine microalgae by gas chromatography-triple quadrupole mass spectrometry (GC-QQQ-MS). ResearchGate. Available at: [Link]
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Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
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Drahos, L., et al. (2010). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Journal of Mass Spectrometry, 45(6), 661-669. Available at: [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]
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Anwar, M. U., et al. (2023). Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies. ACS Omega. Available at: [Link]
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Sparkman, O. D. (2021). Electron Ionization for GC–MS. LCGC International. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
